ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the aminocarbonyl and benzoyl groups. Common reagents used in these reactions include nitrating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amine derivatives, while oxidation could lead to the formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(aminocarbonyl)-2-(benzoylamino)-4-methyl-3-thiophenecarboxylate
- Ethyl 5-(aminocarbonyl)-2-(nitrobenzoylamino)-4-methyl-3-thiophenecarboxylate
Uniqueness
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-[(4-METHYL-3,5-DINITROBENZOYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to the presence of multiple nitro groups and the specific arrangement of functional groups
Properties
Molecular Formula |
C17H16N4O8S |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-[(4-methyl-3,5-dinitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H16N4O8S/c1-4-29-17(24)12-8(3)13(14(18)22)30-16(12)19-15(23)9-5-10(20(25)26)7(2)11(6-9)21(27)28/h5-6H,4H2,1-3H3,(H2,18,22)(H,19,23) |
InChI Key |
JCMSYBYUGUIFCG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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